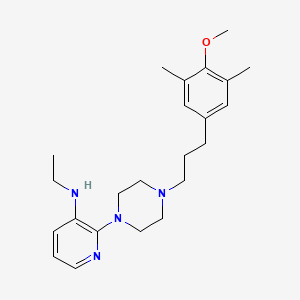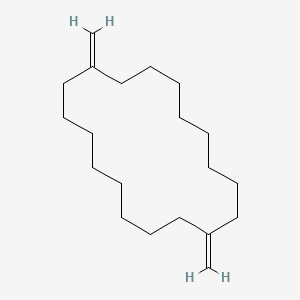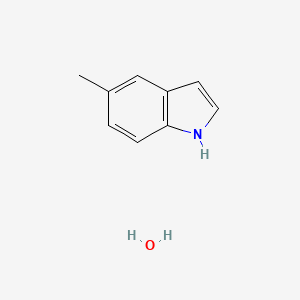
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N'-(3-ethylamino-2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine typically involves multi-step organic reactions. The starting materials may include 3,5-dimethyl-4-methoxybenzaldehyde, 3-ethylamino-2-pyridine, and piperazine. The synthetic route may involve:
Condensation Reaction: Combining 3,5-dimethyl-4-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate.
Nucleophilic Substitution: Reacting the intermediate with piperazine to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
Automated Synthesis: Using automated systems to control reaction parameters.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient production.
Quality Control: Implementing rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine involves its interaction with specific molecular targets. These may include:
Receptor Binding: Binding to specific receptors in the body, such as neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine lies in its specific structural features, such as the presence of the 3-ethylamino-2-pyridinyl group, which may confer unique pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
122002-78-2 |
|---|---|
Fórmula molecular |
C23H34N4O |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-ethyl-2-[4-[3-(4-methoxy-3,5-dimethylphenyl)propyl]piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C23H34N4O/c1-5-24-21-9-6-10-25-23(21)27-14-12-26(13-15-27)11-7-8-20-16-18(2)22(28-4)19(3)17-20/h6,9-10,16-17,24H,5,7-8,11-15H2,1-4H3 |
Clave InChI |
JFRHRJPVUXSSAW-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(N=CC=C1)N2CCN(CC2)CCCC3=CC(=C(C(=C3)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)


![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)

![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)



![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)

![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

